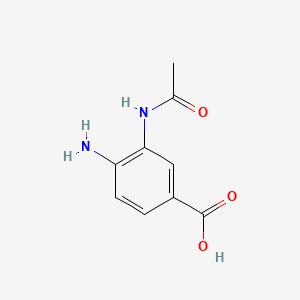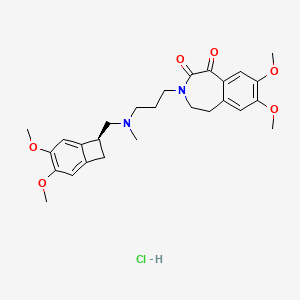
Ivabradine IMpurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ivabradine impurity refers to the by-products or degradation products formed during the synthesis, storage, or usage of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure . These impurities can arise from various sources, including the raw materials, intermediates, or the final product itself. Understanding and controlling these impurities is crucial for ensuring the safety, efficacy, and quality of the pharmaceutical product .
Aplicaciones Científicas De Investigación
Ivabradine impurities have several scientific research applications across various fields:
Chemistry: Used in the development and validation of analytical methods for impurity profiling and quality control.
Biology: Studied for their potential biological activities and interactions with biological systems.
Industry: Utilized in the development of standards and guidelines for the production and storage of Ivabradine.
Mecanismo De Acción
Target of Action
Ivabradine impurity, also known as 2-Oxo-Ivabradine hydrochloride, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This results in more blood flow to the myocardium .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR/p70S6K signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, this compound can enhance autophagy, a process that removes unnecessary or dysfunctional components within cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40% . It is metabolized in the liver, primarily through the CYP3A4 enzyme . The elimination half-life of this compound is approximately 2 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of this compound’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can help manage conditions such as stable angina pectoralis and symptomatic chronic heart failure . Additionally, this compound’s action on the PI3K/AKT/mTOR/p70S6K pathway and its enhancement of autophagy can have protective effects on the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, particularly those that inhibit or induce CYP3A4, can affect the metabolism of this compound . Additionally, patient-specific factors, such as the presence of liver or kidney disease, can impact the drug’s pharmacokinetics . Therefore, these factors should be considered when using this compound.
Análisis Bioquímico
Biochemical Properties
Ivabradine, the parent compound, is known to interact with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node of the heart
Cellular Effects
Ivabradine, however, is known to reduce heart rate by slowing the diastolic depolarization slope of sinoatrial node cells . It’s possible that 2-Oxo-Ivabradine Hydrochloride may have similar effects on these cells.
Molecular Mechanism
Ivabradine acts by selectively inhibiting the pacemaker I f current in a dose-dependent manner
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ivabradine impurities involves several synthetic routes and reaction conditions. One common method involves the use of Ivabradine hydrochloride as a starting material. The reaction conditions typically include mild temperatures and specific reagents to induce the formation of impurities . For instance, the use of potassium tert-butoxide and l-bromo-3-chloropropane in the presence of dimethyl formamide can lead to the formation of specific Ivabradine impurities .
Industrial Production Methods: Industrial production of Ivabradine impurities often involves controlled degradation processes. These processes are designed to mimic the conditions that Ivabradine might encounter during storage or usage. For example, increased temperature, exposure to strong acids or bases, and oxidation reagents are commonly used to induce the formation of impurities . High-performance liquid chromatography (HPLC) is frequently employed to separate and identify these impurities .
Análisis De Reacciones Químicas
Types of Reactions: Ivabradine impurities can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be induced by different reagents and conditions, such as exposure to light, heat, or specific chemicals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents can induce the formation of oxidized impurities.
Reduction: Reducing agents like sodium borohydride can lead to the formation of reduced impurities.
Substitution: Halogenating agents can induce substitution reactions, leading to the formation of halogenated impurities.
Major Products Formed: The major products formed from these reactions include various positional isomers, keto-enol tautomers, and diastereoisomers . These products can significantly impact the pharmacological and toxicological properties of Ivabradine .
Comparación Con Compuestos Similares
Ivabradine impurities can be compared with other similar compounds, such as:
- 7-Demethyl Ivabradine
- 8-Demethyl Ivabradine
- Acetyl Ivabradine
- Dehydro Ivabradine
- Hydroxy Ivabradine
These compounds share structural similarities with Ivabradine but differ in specific functional groups or positions of substitution. The uniqueness of Ivabradine impurities lies in their specific formation pathways and their potential impact on the safety and efficacy of the parent compound .
Propiedades
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCZNYQYXAECA-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616710-50-9 |
Source


|
| Record name | 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
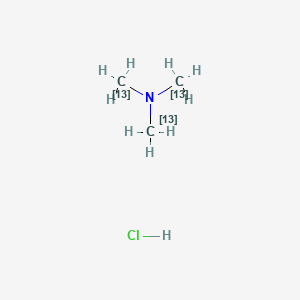

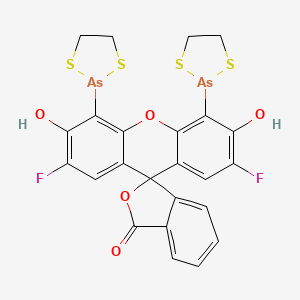
![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
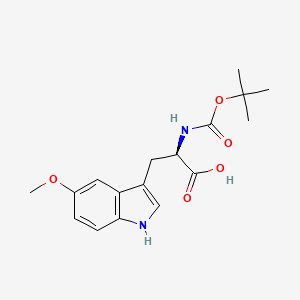
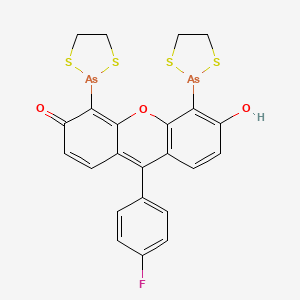
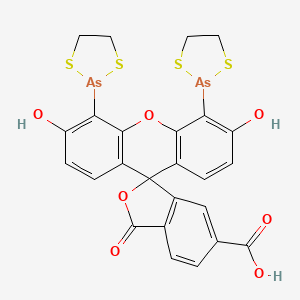
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
